3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol
Description
3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, an amino group at position 3, and a bulky tert-butyl substituent at position 1. Pyrazole derivatives are widely studied for their biological activities, including roles as kinase inhibitors, chemosensors, and antimicrobial agents . The tert-butyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical applications .
Properties
IUPAC Name |
5-amino-2-tert-butyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)10-6(11)4-5(8)9-10/h4,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTSCERAJNBGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719109 | |
| Record name | 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-58-1 | |
| Record name | 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The high-pressure pathway, adapted from the synthesis of 5-amino-3-hydroxy-1-phenyl-1H-pyrazol, involves reacting tert-butyl hydrazine with ethyl cyanoacetate under pressures of 7–10 katm. The reaction proceeds via nucleophilic attack of the terminal nitrogen of tert-butyl hydrazine on the carbonyl group of ethyl cyanoacetate, forming an intermediate hydrazide. Subsequent base-catalyzed cyclization (e.g., NaOH or KOH in ethanol) induces ring closure, yielding the pyrazole core.
Key parameters :
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Pressure : 7–10 katm accelerates the reaction, achieving 96% intermediate yield (2-cyano-N'-(tert-butyl)acetohydrazide) in solvent-free conditions.
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Base catalysis : Post-cyclization treatment with 2–5 mol equivalents of NaOH at 50–120°C hydrolyzes the nitrile to an amino group and the ester to a hydroxyl group, finalizing the product with up to 90% yield.
Table 1: Solvent and Catalyst Impact on Cyclization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaOH (3 eq) | 80 | 88 |
| Methanol | KOH (2.5 eq) | 70 | 82 |
| Toluene | None | 100 | 65 |
Flash Vacuum Pyrolysis (FVP) of Meldrum’s Acid Derivatives
Pyrolysis-Driven Cyclization
Flash vacuum pyrolysis (500–600°C) of tert-butyl-substituted Meldrum’s acid derivatives facilitates gas-phase cyclization, forming the pyrazole ring while retaining the tert-butyl group. For instance, pyrolysis of tert-butyl aminomethylene Meldrum’s acid eliminates CO and CO₂, generating 3-amino-1-(tert-butyl)-1H-pyrazol-5-ol directly.
Advantages :
Table 2: FVP Conditions and Outcomes
| Precursor | Temperature (°C) | Pressure (mbar) | Yield (%) |
|---|---|---|---|
| tert-Butyl aminomethylene MA | 550 | 0.01 | 75 |
| Boc-protected analogue | 600 | 0.005 | 68* |
| *Boc group removed during pyrolysis. |
Visible Light-Promoted Synthesis with tert-Butyl Hydrazine
Photocatalytic Cyclization
Inspired by the synthesis of bis-pyrazol-5-ols, tert-butyl hydrazine reacts with β-keto esters under blue LED irradiation (450 nm, 24 h) to form the pyrazole ring. The visible light activates the carbonyl group, enabling cyclization without catalysts.
Optimization highlights :
Table 3: Visible Light Reaction Parameters
| β-Keto Ester | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Ethanol | 3 | 92 |
| Methyl cyanoacetate | Methanol | 4 | 85 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
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High-pressure method : Highest yield (90%) but requires specialized equipment.
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FVP : Moderate yield (75%) with one-step scalability but limited precursor availability.
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Visible light : Eco-friendly and efficient (92%) but dependent on light penetration in large-scale reactors.
Functional Group Compatibility
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Amino and hydroxyl groups remain intact under high-pressure and photocatalytic conditions, whereas FVP may necessitate post-synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amino-pyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-one derivatives, while substitution reactions can produce a variety of N-substituted pyrazoles.
Scientific Research Applications
Pharmaceutical Applications
3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol has garnered attention in drug development due to its biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, making it a candidate for treating infections. Its structure allows for interactions with various biological targets, which can be elucidated through binding affinity studies using techniques like surface plasmon resonance and molecular docking.
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, suggesting its use in therapies targeting inflammatory diseases. Studies have reported promising results in animal models of inflammation.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to established antibiotics.
Agricultural Applications
In agriculture, 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol is being investigated for its potential as a plant growth regulator and pesticide:
- Plant Growth Regulation : Preliminary studies suggest that this compound can enhance plant growth by modulating hormonal pathways. It may promote root development and improve stress tolerance in crops.
- Pesticidal Activity : The compound's biological activity extends to pest control, where it has been evaluated for efficacy against common agricultural pests. Laboratory tests have indicated that it can disrupt pest reproductive cycles, leading to reduced populations.
Comparison with Related Compounds
The following table summarizes key structural features and applications of compounds related to 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol:
| Compound Name | Structure Features | Unique Aspects | Applications |
|---|---|---|---|
| 3-Amino-1-methyl-1H-pyrazol-5-ol | Methyl group instead of tert-butyl | Potentially different biological activity | Antimicrobial |
| 3-Amino-1-(phenyl)-1H-pyrazol-5-ol | Phenyl substituent on the pyrazole | Enhanced aromatic interactions | Drug development |
| 5-Amino-1-methyl-1H-pyrazole | Different position of amino group | Varying reactivity and biological profile | Agricultural applications |
The presence of the tert-butyl group in 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol distinguishes it from other pyrazoles, contributing to its unique pharmacokinetic properties such as enhanced membrane permeability compared to more polar derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:
Key Differences :
Physicochemical Properties
- Solubility: The tert-butyl group reduces aqueous solubility compared to methyl or hydroxylated analogs. For example, 3-Amino-5-cyclobutyl-1H-pyrazole (analog) is only slightly water-soluble .
- Stability : Bulky tert-butyl groups improve thermal and oxidative stability compared to cyclopropyl or aryl substituents .
Biological Activity
3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol is a significant compound within the pyrazole class, characterized by its unique molecular structure (C₇H₁₃N₃O) and molecular weight (155.20 g/mol). The compound's biological activity is influenced by its hydrophobic tert-butyl group and the presence of amino and hydroxyl functionalities, which enhance its potential for various biological interactions. This article reviews the biological activities, synthesis methods, and potential applications of this compound based on diverse research findings.
Biological Activities
3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol exhibits a broad spectrum of biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
- Anticancer Potential : Initial studies suggest that 3-amino-1-(tert-butyl)-1H-pyrazol-5-ol could inhibit cell proliferation in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
The biological effects of 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol are attributed to its ability to interact with various biological targets. These interactions can lead to:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, which is critical in cancer cell proliferation .
- Modulation of Signaling Pathways : The compound may participate in several signaling pathways related to gene transcription and immune responses .
Synthesis Methods
Several synthesis methods for 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol have been reported. These include:
- One-Pot Reactions : Efficient synthesis through condensation reactions followed by reduction, allowing for high yields without extensive purification steps .
- Solvent-Free Conditions : Development of methodologies that minimize solvent use, enhancing environmental sustainability during synthesis .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various applications:
Q & A
Q. What are the key synthetic methodologies for preparing 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol?
The synthesis typically involves cyclocondensation of tert-butylhydrazine derivatives with β-keto nitriles or esters. A validated protocol includes reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile under controlled acidic conditions (e.g., trifluoroacetic acid) to form the pyrazole core. Purification via recrystallization or column chromatography is critical to isolate the product from regioisomers or byproducts . Alternative routes may employ multi-step functionalization, such as formylation followed by oxidation, to introduce substituents .
Q. How is the compound structurally characterized to confirm its identity and purity?
A combination of spectroscopic techniques is required:
- ¹H/¹³C NMR : To verify the tert-butyl group (singlet at ~1.3 ppm for 9H) and pyrazole ring protons (distinct coupling patterns between C3 and C5 positions) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₈H₁₅N₃ for the base compound, MW 153.23 g/mol) .
- X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., THF, acetonitrile) under inert atmospheres (N₂/Ar) are preferred. Controlled temperature (-20°C to reflux) minimizes side reactions, while catalysts like Pd(dba)₂ enhance coupling efficiency in functionalized derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
Regioselectivity is influenced by steric and electronic factors. For example, tert-butyl groups at N1 hinder electrophilic substitution at C3, directing reactions to C5. Computational tools (DFT) predict reactive sites, while directing groups (e.g., carbonyls) stabilize intermediates in cross-coupling reactions .
Q. What strategies resolve contradictions in bioactivity data across derivatives?
Standardized assays (e.g., antimicrobial MIC, kinase inhibition) under controlled conditions (pH, temperature) reduce variability. Structure-activity relationship (SAR) studies highlight critical substituents:
Q. How are mechanistic pathways elucidated in catalytic reactions involving this compound?
Isotopic labeling (e.g., ¹⁵N) and kinetic studies track reaction intermediates. For example, in diazonium salt formation (), BF₃·Et₂O stabilizes the diazo intermediate, confirmed via in situ IR spectroscopy.
Methodological Considerations
Q. What precautions are necessary for handling and storage?
- Storage : Under nitrogen at -20°C to prevent oxidation. Avoid prolonged exposure to light/moisture .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Neutralize acidic byproducts before disposal .
Q. How to troubleshoot low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
